Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
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Overview
Description
6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt is a complex chemical compound known for its applications in bioconjugation and molecular biology. This compound is particularly valued for its ability to form stable linkages with proteins and other biomolecules, making it a crucial tool in various biochemical and medical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt involves multiple steps, starting with the preparation of the biotinylated amine precursor This precursor is then reacted with a dithiopropionylating agent under controlled conditions to form the dithiopropionamido intermediate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Key steps include the optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt undergoes various chemical reactions, including:
Oxidation: The dithiopropionamido groups can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The bis-N-sulfosuccinimidyl ester groups react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Primary amines in aqueous buffer solutions at neutral to slightly basic pH.
Major Products
Oxidation: Disulfide-linked bioconjugates.
Reduction: Free thiol-containing intermediates.
Substitution: Amide-linked bioconjugates.
Scientific Research Applications
6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt is widely used in:
Chemistry: As a cross-linking agent for the synthesis of bioconjugates.
Biology: For labeling and detecting proteins, nucleic acids, and other biomolecules.
Medicine: In the development of diagnostic assays and therapeutic agents.
Industry: For the production of biosensors and other analytical devices.
Mechanism of Action
The compound exerts its effects through the formation of stable covalent bonds with primary amines on proteins and other biomolecules. The bis-N-sulfosuccinimidyl ester groups react with amines to form amide bonds, while the dithiopropionamido groups can form disulfide bonds, providing additional stability and functionality. This dual reactivity allows for versatile applications in bioconjugation and molecular labeling.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Commonly used for amine-reactive bioconjugation.
Maleimide Derivatives: Used for thiol-reactive conjugation.
Carbodiimides: Used for coupling carboxyl groups to amines.
Uniqueness
6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt is unique due to its dual reactivity, allowing it to form both amide and disulfide bonds. This makes it particularly useful for creating stable and multifunctional bioconjugates, which are essential in advanced biochemical and medical research.
Properties
Molecular Formula |
C32H42N8Na2O19S5 |
---|---|
Molecular Weight |
1049.0 g/mol |
IUPAC Name |
disodium;1-[3-[[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]amino]-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C32H44N8O19S5.2Na/c41-20(4-2-1-3-17-26-16(15-60-17)36-32(51)38-26)33-10-12-62-61-11-7-21(42)37-27(28(47)34-8-5-24(45)58-39-22(43)13-18(30(39)49)63(52,53)54)29(48)35-9-6-25(46)59-40-23(44)14-19(31(40)50)64(55,56)57;;/h16-19,26-27H,1-15H2,(H,33,41)(H,34,47)(H,35,48)(H,37,42)(H2,36,38,51)(H,52,53,54)(H,55,56,57);;/q;2*+1/p-2 |
InChI Key |
CGMFLQXVLGIMDB-UHFFFAOYSA-L |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCNC(=O)C(C(=O)NCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])NC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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